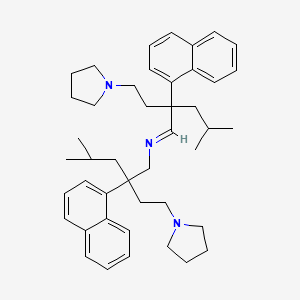![molecular formula C19H18N4O4 B14691111 1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol CAS No. 31504-90-2](/img/structure/B14691111.png)
1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol is a complex organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoxaline ring, and a butane-1,2,3,4-tetrol moiety. The presence of multiple hydroxyl groups and aromatic rings makes this compound an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.
Formation of the quinoxaline ring: The pyrazole intermediate is then reacted with o-phenylenediamine in the presence of a suitable oxidizing agent to form the quinoxaline ring.
Introduction of the butane-1,2,3,4-tetrol moiety: This step involves the reaction of the quinoxaline intermediate with a butane-1,2,3,4-tetrol derivative under basic conditions.
Analyse Des Réactions Chimiques
1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic hydrogen atoms can be substituted with various functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol can be compared with other similar compounds, such as:
1-(6,7-dimethyl-1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol: This compound has additional methyl groups on the quinoxaline ring, which may affect its chemical and biological properties.
1-(1-phenylpyrazolo[3,4-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol: This is a structural isomer with a different arrangement of the pyrazole and quinoxaline rings.
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
31504-90-2 |
|---|---|
Formule moléculaire |
C19H18N4O4 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H18N4O4/c24-10-14(25)17(26)18(27)15-16-19(21-13-9-5-4-8-12(13)20-16)23(22-15)11-6-2-1-3-7-11/h1-9,14,17-18,24-27H,10H2 |
Clé InChI |
LABBLXXRSWREEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=N2)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


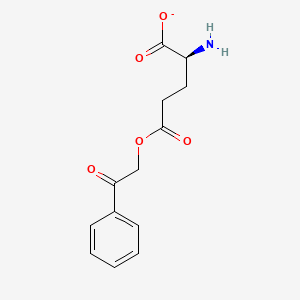

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)

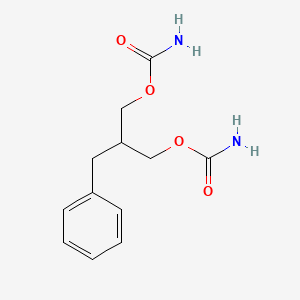
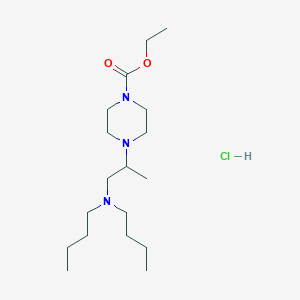
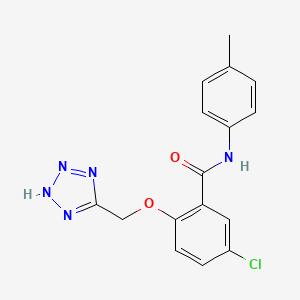

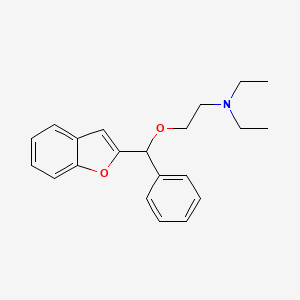

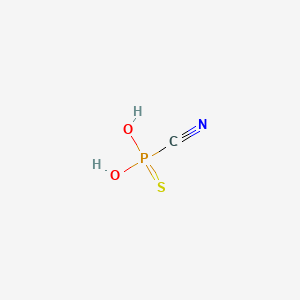

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
